
4,4'-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) is a chemical compound with the molecular formula C23H26F6. It is known for its unique structure, which includes two trifluoromethylbenzene groups connected by a butylpentane chain. This compound has diverse applications in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
The synthesis of 4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) involves several steps. One common method includes the reaction of 4-trifluoromethylbenzene with a butylpentane derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Analyse Des Réactions Chimiques
4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) can be compared with other similar compounds, such as:
4,4’-(3-Butylpentane-1,5-diyl)bis((methyl)benzene): This compound has methyl groups instead of trifluoromethyl groups, resulting in different chemical properties and reactivity.
4,4’-(3-Butylpentane-1,5-diyl)bis((chloromethyl)benzene): The presence of chloromethyl groups alters the compound’s reactivity and potential applications. The unique feature of 4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) is the presence of trifluoromethyl groups, which significantly influence its chemical behavior and applications.
Propriétés
IUPAC Name |
1-(trifluoromethyl)-4-[3-[2-[4-(trifluoromethyl)phenyl]ethyl]heptyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F6/c1-2-3-4-17(5-7-18-9-13-20(14-10-18)22(24,25)26)6-8-19-11-15-21(16-12-19)23(27,28)29/h9-17H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGNCHAZXFBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC1=CC=C(C=C1)C(F)(F)F)CCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743690 |
Source


|
| Record name | 1-(Trifluoromethyl)-4-(3-{2-[4-(trifluoromethyl)phenyl]ethyl}heptyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-62-0 |
Source


|
| Record name | 1-(Trifluoromethyl)-4-(3-{2-[4-(trifluoromethyl)phenyl]ethyl}heptyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
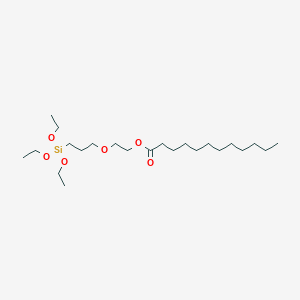

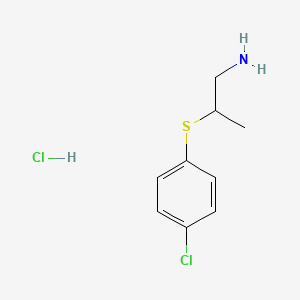
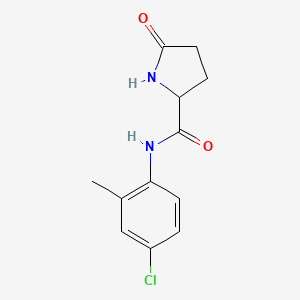
![9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B6590386.png)

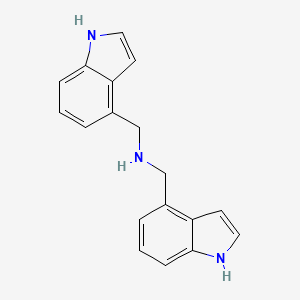
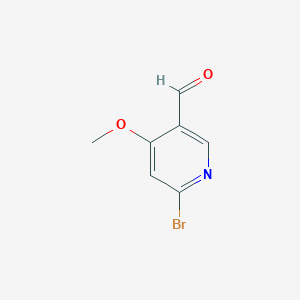
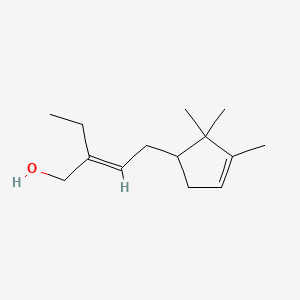



![Methyl imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B6590460.png)

